Tert-butyl 3-[1-(2-methylsulfinylethylcarbamoyl)piperidin-2-yl]propanoate
Description
Tert-butyl 3-[1-(2-methylsulfinylethylcarbamoyl)piperidin-2-yl]propanoate: is a complex organic compound featuring a tert-butyl ester group, a piperidine ring, and a methylsulfinylethylcarbamoyl moiety
Properties
IUPAC Name |
tert-butyl 3-[1-(2-methylsulfinylethylcarbamoyl)piperidin-2-yl]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N2O4S/c1-16(2,3)22-14(19)9-8-13-7-5-6-11-18(13)15(20)17-10-12-23(4)21/h13H,5-12H2,1-4H3,(H,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXUVWTZAERQKBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCC1CCCCN1C(=O)NCCS(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-[1-(2-methylsulfinylethylcarbamoyl)piperidin-2-yl]propanoate typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.
Introduction of the Methylsulfinylethylcarbamoyl Group: This step involves the reaction of the piperidine derivative with 2-methylsulfinylethyl isocyanate under controlled conditions to form the carbamoyl group.
Esterification: The final step is the esterification of the carboxylic acid derivative with tert-butyl alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methylsulfinyl group can undergo further oxidation to form a sulfone.
Reduction: The carbamoyl group can be reduced to an amine under hydrogenation conditions.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide.
Major Products
Oxidation: Formation of the sulfone derivative.
Reduction: Formation of the corresponding amine.
Substitution: Formation of the carboxylic acid.
Scientific Research Applications
Chemistry
In organic synthesis, tert-butyl 3-[1-(2-methylsulfinylethylcarbamoyl)piperidin-2-yl]propanoate can serve as an intermediate for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile building block.
Biology and Medicine
This compound may have potential applications in medicinal chemistry, particularly in the design of new drugs targeting specific biological pathways. The piperidine ring is a common motif in many pharmaceuticals, and the presence of the carbamoyl group could enhance binding affinity to biological targets.
Industry
In the chemical industry, this compound could be used in the development of new materials or as a precursor in the synthesis of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 3-[1-(2-methylsulfinylethylcarbamoyl)piperidin-2-yl]propanoate would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The carbamoyl group might form hydrogen bonds with amino acid residues in the active site of an enzyme, while the piperidine ring could enhance lipophilicity and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 3-[1-(2-methylthioethylcarbamoyl)piperidin-2-yl]propanoate: Similar structure but with a methylthio group instead of a methylsulfinyl group.
Tert-butyl 3-[1-(2-ethylcarbamoyl)piperidin-2-yl]propanoate: Lacks the sulfur-containing group, which may affect its reactivity and biological activity.
Uniqueness
The presence of the methylsulfinyl group in tert-butyl 3-[1-(2-methylsulfinylethylcarbamoyl)piperidin-2-yl]propanoate makes it unique compared to its analogs. This group can undergo specific chemical transformations, such as oxidation to a sulfone, which can be useful in various synthetic applications. Additionally, the combination of the piperidine ring and the carbamoyl group may confer unique biological properties, potentially making it a valuable compound in drug discovery.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
